molecular formula C22H25FN4O2 B11352917 4-fluoro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

4-fluoro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11352917
M. Wt: 396.5 g/mol
InChI Key: HNHXWWDNONTBJP-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable halogenated benzodiazole derivative reacts with morpholine.

    Fluorination: The fluorine atom is introduced through a halogen exchange reaction using a fluorinating agent such as potassium fluoride.

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzodiazole derivative with a suitable benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: It has been studied for its pharmacokinetic properties and potential as a drug candidate.

    Biology: The compound has been used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: Lacks the propan-2-yl group.

    N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: Lacks the fluorine atom.

Uniqueness

4-FLUORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to the presence of both the fluorine atom and the propan-2-yl group, which may confer specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

4-fluoro-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C22H25FN4O2/c1-15(2)27-20-8-7-18(24-22(28)16-3-5-17(23)6-4-16)13-19(20)25-21(27)14-26-9-11-29-12-10-26/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)

InChI Key

HNHXWWDNONTBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCOCC4

Origin of Product

United States

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